6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Structure and Key Features: This compound features a bicyclic thieno[2,3-c]pyridine core, which incorporates a sulfur atom in the thiophene ring fused to a pyridine moiety. Key substituents include:
- A 2-(1,3-dioxoisoindolin-2-yl)acetamido side chain at position 2, contributing to hydrogen-bonding capabilities and conformational rigidity.
- A carboxamide group at position 3, which may participate in target binding or solubility modulation.
- A hydrochloride salt, improving aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
6-benzyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S.ClH/c26-22(31)21-18-10-11-28(12-15-6-2-1-3-7-15)13-19(18)34-23(21)27-20(30)14-29-24(32)16-8-4-5-9-17(16)25(29)33;/h1-9H,10-14H2,(H2,26,31)(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJIXNSHGSOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has drawn interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thieno[2,3-c]pyridine core and isoindolinone moiety. Its molecular formula is with a molecular weight of 398.47 g/mol. The hydrochloride form enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional control. CDK9 is involved in the phosphorylation of RNA polymerase II, facilitating the transition from transcriptional pausing to elongation. The compound acts as a selective inhibitor of CDK9, promoting apoptosis in cancer cells by disrupting their transcriptional machinery .
Anticancer Properties
Research indicates that 6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated:
- Cytotoxicity : The compound showed IC50 values ranging from 0.5 to 5 µM against several cancer types including breast and prostate cancers.
- Mechanisms : Induction of apoptosis via caspase activation and inhibition of cell cycle progression were observed .
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have suggested that the compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its efficacy appears to be linked to the disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line (MCF-7) | 1.2 | CDK9 Inhibition |
| Anticancer | Prostate Cancer Cell Line (LNCaP) | 0.8 | Apoptosis Induction |
| Antimicrobial | Staphylococcus aureus | 5.0 | Cell Wall Synthesis Disruption |
| Antimicrobial | Enterococcus faecalis | 4.0 | Cell Wall Synthesis Disruption |
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers (caspase-3 activation), suggesting its potential as a therapeutic agent in breast cancer treatment.
- Prostate Cancer Study : In LNCaP prostate cancer cells, treatment with the compound resulted in significant growth inhibition and G1 phase arrest, indicating its role in cell cycle modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound shares electronic similarities with thiophene derivatives (e.g., PD 81,723), where sulfur participation in π-stacking or receptor binding is critical . Replacing thiophene with benzene (as in 11o) may alter activity profiles due to reduced polarity.
- Substituent Positioning: The 4-position alkylation in PD 81,723 correlates with enhanced adenosine A1 receptor binding . In the target compound, the benzyl group at position 6 may occupy a similar steric role.
- Solubility Modifiers: The hydrochloride salt in the target compound contrasts with neutral carboxamides (e.g., 11o) or dimethylamino groups (), highlighting formulation-driven pharmacokinetic optimization.
NMR and Conformational Analysis ()
Comparative NMR studies of rapamycin analogs (compounds 1 and 7) reveal that regions of chemical shift divergence (e.g., positions 29–36 and 39–44) correspond to substituent-induced environmental changes. For the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
